molecular formula C12H13NO4 B10909281 Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate

Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate

Cat. No.: B10909281
M. Wt: 235.24 g/mol
InChI Key: DJYKYIYLRFKSIV-UHFFFAOYSA-N
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Description

Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate is an organic compound belonging to the class of furan derivatives It is characterized by the presence of two furan rings connected via a methylene bridge and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available furan-2-carboxylic acid and 2-furylmethylamine.

    Esterification: Furan-2-carboxylic acid is first esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl furan-2-carboxylate.

    Amidation: The methyl furan-2-carboxylate is then reacted with 2-furylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like halides, thiols, or amines

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, primary amines

    Substitution: Derivatives with substituted amino groups

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study the interactions of furan derivatives with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties. Its furan rings provide stability and reactivity, making it useful in various applications.

Mechanism of Action

The mechanism of action of Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate involves its interaction with molecular targets such as enzymes or receptors. The furan rings and amino group can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-{[(2-thienylmethyl)amino]methyl}-2-thiophene: Similar structure but with thiophene rings instead of furan rings.

    Methyl 5-{[(2-pyridylmethyl)amino]methyl}-2-pyridine: Contains pyridine rings, offering different electronic properties.

Uniqueness

Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate is unique due to its dual furan rings, which provide specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 5-[(furan-2-ylmethylamino)methyl]furan-2-carboxylate

InChI

InChI=1S/C12H13NO4/c1-15-12(14)11-5-4-10(17-11)8-13-7-9-3-2-6-16-9/h2-6,13H,7-8H2,1H3

InChI Key

DJYKYIYLRFKSIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CNCC2=CC=CO2

Origin of Product

United States

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